molecular formula C8H3Cl2F3O2 B2752908 2,3-dichloro-4-(trifluoromethyl)benzoic Acid CAS No. 871254-69-2

2,3-dichloro-4-(trifluoromethyl)benzoic Acid

Cat. No. B2752908
CAS RN: 871254-69-2
M. Wt: 259.01
InChI Key: SXZBNNYNKIHGMD-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(trifluoromethyl)benzoic Acid is a chemical compound with the molecular formula C8H3Cl2F3O2 . It has an average mass of 259.009 Da and a Monoisotopic mass of 257.946228 Da .


Molecular Structure Analysis

The molecular structure of 2,3-dichloro-4-(trifluoromethyl)benzoic Acid consists of a benzoic acid core with two chlorine atoms and a trifluoromethyl group attached to the benzene ring . The exact positions of these substituents can be determined by the numbering in the compound’s name.

Scientific Research Applications

Polymer Synthesis

2,3-Dichloro-4-(trifluoromethyl)benzoic Acid is used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are integral in the cyclopolymerization of various compounds, leading to the development of complex polymer structures with potential applications in materials science (Mayershofer, Nuyken, & Buchmeiser, 2006).

Plant Growth Regulation

Research has explored the physiological activity of substituted benzoic acids, including chloro- and methyl-substituted compounds, in regulating plant growth. Such compounds have been tested in various assays, revealing insights into the growth-promoting activity related to the position of substituents in the aromatic ring (Pybus, Smith, Wain, & Wightman, 1959).

Fluorescence Probes Development

2,3-Dichloro-4-(trifluoromethyl)benzoic Acid derivatives are employed in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species, offering critical tools for studying the roles of these species in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Directed Lithiation Studies

This compound is also involved in studies related to directed lithiation of benzoic acids. These studies are significant for understanding the chemical reactivity and synthetic applications of benzoic acid derivatives in organic chemistry (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Thermodynamic Studies

Research on benzoic acid and its derivatives, like chlorobenzoic acids, involves thermodynamic studies crucial for pharmaceutical research. This research aids in understanding phase behavior and stability, contributing to the design of pharmaceutical processes (Reschke, Zherikova, Verevkin, & Held, 2016).

Catalyst-Free Organic Transformations

In organic chemistry, 2,3-Dichloro-4-(trifluoromethyl)benzoic Acid is used in catalyst-free decarboxylative transformations. This method is environmentally friendly and is significant in the synthesis of various organic compounds (Wang, Fang, Deng, & Gong, 2017).

Safety and Hazards

While specific safety and hazard information for 2,3-dichloro-4-(trifluoromethyl)benzoic Acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2,3-dichloro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZBNNYNKIHGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-4-(trifluoromethyl)benzoic Acid

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